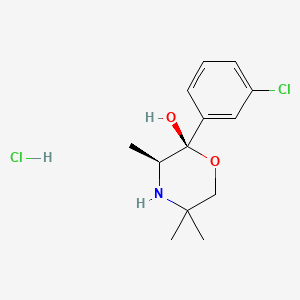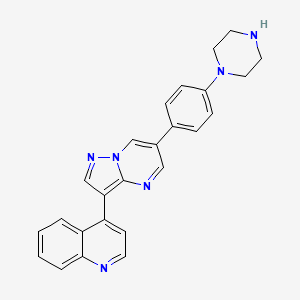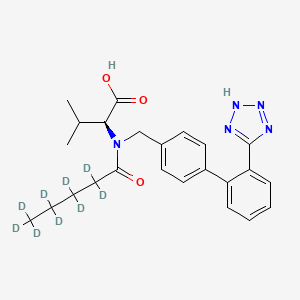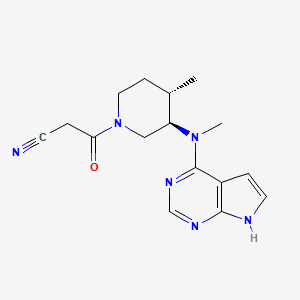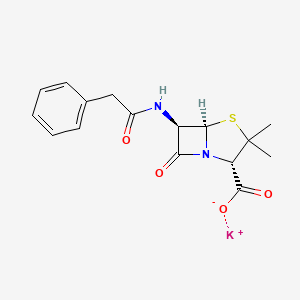
4-IBP
Descripción general
Descripción
Tiene una alta afinidad por el receptor sigma-1 (Ki = 1.7 nM) y una afinidad moderada por el receptor sigma-2 (Ki = 25.2 nM) . Este compuesto se utiliza principalmente en la investigación científica para estudiar sus efectos sobre los procesos celulares, particularmente en estudios de cáncer y neurológicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-IBP implica varios pasos, comenzando con la preparación de los compuestos intermedios. La ruta sintética general incluye:
Formación del anillo de piperidina: El anillo de piperidina se sintetiza a través de una serie de reacciones que involucran la ciclización de precursores apropiados.
Introducción del grupo yodo: El grupo yodo se introduce mediante una reacción de yodación, típicamente utilizando yodo o un reactivo que contiene yodo.
Formación del grupo benzamida: El grupo benzamida se forma haciendo reaccionar el intermedio de piperidina con un derivado de cloruro de benzoílo en condiciones adecuadas.
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:
Síntesis a granel de intermedios: Síntesis a gran escala de los compuestos intermedios utilizando reactores industriales.
Purificación: Los intermedios se purifican utilizando técnicas como la cristalización o la cromatografía.
Ensamblaje final: El compuesto final se ensambla mediante la reacción de intermedios purificados en condiciones controladas.
Análisis De Reacciones Químicas
Tipos de reacciones
4-IBP experimenta varias reacciones químicas, incluyendo:
Oxidación: Las reacciones de oxidación pueden modificar los grupos funcionales en el anillo de piperidina o el grupo benzamida.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del grupo yodo u otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se emplean reactivos nucleofílicos como la azida de sodio o los tiolatos para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varias benzamidas sustituidas .
Aplicaciones Científicas De Investigación
4-IBP tiene varias aplicaciones de investigación científica, que incluyen:
Investigación del cáncer: Se utiliza para estudiar la migración y proliferación de células cancerosas, particularmente las células de glioblastoma y las células de cáncer de pulmón no microcítico.
Estudios neurológicos: This compound se emplea para investigar la modulación de la neurotransmisión serotoninérgica y sus efectos sobre los trastornos neurológicos.
Sensibilización a los medicamentos: La investigación ha demostrado que this compound puede sensibilizar las células cancerosas a los fármacos citotóxicos, mejorando su eficacia.
Estudios de receptores: Se utiliza para estudiar el papel del receptor sigma-1 en varios procesos celulares y su potencial como diana terapéutica.
Mecanismo De Acción
4-IBP ejerce sus efectos principalmente a través de su interacción con el receptor sigma-1. El receptor sigma-1 participa en la modulación de varios procesos celulares, incluida la señalización del calcio, el plegamiento de proteínas y la supervivencia celular. Al unirse a este receptor, this compound puede influir en estos procesos, lo que lleva a efectos como la disminución de la migración de células cancerosas y el aumento de la sensibilidad a los fármacos citotóxicos .
Comparación Con Compuestos Similares
Compuestos similares
Haloperidol: Un conocido ligando del receptor sigma-1 utilizado en tratamientos antipsicóticos.
PD144418: Otro ligando del receptor sigma-1 con propiedades de unión similares.
Singularidad de 4-IBP
This compound es único debido a su alta selectividad y afinidad por el receptor sigma-1, lo que lo convierte en una herramienta valiosa en la investigación. Su capacidad para modular el comportamiento de las células cancerosas y mejorar la sensibilidad a los fármacos lo diferencia de otros ligandos del receptor sigma-1 .
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELCSESNNDZLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165969 | |
| Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155798-12-2 | |
| Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155798122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




